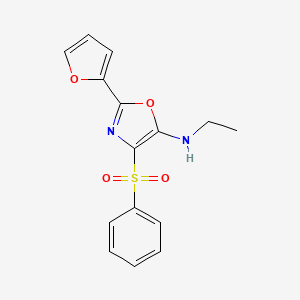

4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine

Description

4-(Benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, an ethylamine substituent at position 5, and a furan-2-yl moiety at position 2. The compound’s molecular formula is C₁₆H₁₅N₃O₄S, with a molecular weight of ~345.4 g/mol.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-2-16-14-15(17-13(21-14)12-9-6-10-20-12)22(18,19)11-7-4-3-5-8-11/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFMUJOKFEECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the oxazole core.

Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride reagents under basic conditions.

N-ethylation: The final step involves the alkylation of the amine group with an ethylating agent, such as ethyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Furanones.

Reduction: Sulfides.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, it might be used as a probe to study enzyme interactions or as a ligand in binding studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s core structure is compared to analogs in Table 1, focusing on substituent variations and their implications:

Table 1: Structural Comparison of 1,3-Oxazole Derivatives

Key Observations:

C2 Substituent: The furan-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to phenyl or fluorophenyl groups in analogs .

Sulfonyl Group :

Physicochemical Properties

- Solubility : The ethyl substituent (target) likely improves aqueous solubility compared to benzyl or aromatic N-substituents in analogs .

- Molecular Weight : The target compound (345.4 g/mol) falls within the ideal range for drug-likeness (≤500 g/mol), unlike bulkier analogs (e.g., 432.9 g/mol in ) .

Biological Activity

4-(Benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Benzenesulfonyl group : Increases electrophilicity and potential for interaction with biological targets.

- Furan ring : Contributes to the compound's reactivity and biological activity.

- Oxazole ring : Known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzenesulfonyl group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological macromolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan have been shown to possess antibacterial and antifungal activities. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anti-inflammatory Effects

Compounds containing furan and oxazole moieties have been reported to exhibit anti-inflammatory properties. The exact mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle regulation.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the cytotoxic effects of related compounds on cancer cell lines found that modifications in the structure significantly influenced their activity. This suggests that this compound could be optimized for enhanced efficacy against specific cancer types.

- Animal Models : In vivo studies are necessary to confirm the therapeutic potential of this compound. Previous research on related compounds has shown promising results in animal models for conditions such as diabetes and cancer, indicating a need for further exploration.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Benzenesulfonyl)-1,3-oxazol-5-amine | Lacks furan group | Limited antimicrobial activity |

| 2-(Furan-2-yl)-N-methylbenzamide | Lacks benzenesulfonyl group | Moderate anticancer activity |

| 4-(Benzenesulfonyl)-2-(furan-2-yloxy)aniline | Similar structure | Exhibits anti-inflammatory properties |

Q & A

Q. Basic

- NMR Spectroscopy : Confirm the oxazole ring (δ 8.1–8.3 ppm for aromatic protons) and benzenesulfonyl group (δ 7.5–7.9 ppm).

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~366.4 g/mol) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

What methodological approaches are used to evaluate its pharmacological potential, and how do results compare to structurally similar compounds?

Q. Advanced

- In Vitro Cytotoxicity : Assess using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values can indicate potency (e.g., <10 µM for anticancer activity) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) with fluorescence-based readouts. Compare to analogs lacking the benzenesulfonyl group, which show reduced activity .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria. Compounds with fluorophenyl substituents (e.g., ) may exhibit enhanced activity .

How can researchers resolve contradictions in cytotoxicity data across different studies?

Q. Advanced

- Standardized Protocols : Ensure consistent cell lines, exposure times, and assay conditions (e.g., serum-free vs. serum-containing media).

- Structural Modifications : Test derivatives (e.g., 4-chlorobenzenesulfonyl analogs) to isolate substituent effects .

- Cross-Validation : Compare results with orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

What strategies enhance synthetic yield and purity for industrial-scale applications?

Q. Advanced

- Flow Chemistry : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce reaction time.

- Purification : Optimize gradient elution in HPLC with C18 columns (acetonitrile/water) for >95% purity .

What is the hypothesized mechanism of action for this compound’s anticancer activity?

Q. Advanced

- Enzyme Inhibition : The benzenesulfonyl group may act as an electrophile, covalently binding to kinase ATP pockets (e.g., EGFR, VEGFR) .

- Apoptosis Induction : Upregulation of caspase-3/7 via mitochondrial pathway disruption, as seen in analogs with similar sulfonamide motifs .

- Reactive Oxygen Species (ROS) : Furan rings may generate ROS, causing oxidative stress in cancer cells .

How can researchers assess toxicity profiles beyond standard in vitro models?

Q. Advanced

- In Vivo Models : Use zebrafish or murine xenografts to evaluate systemic toxicity and maximum tolerated dose (MTD).

- Ecotoxicology : Leverage Daphnia magna assays (LC50 < 1 mg/L indicates high toxicity) .

- Metabolic Stability : Test hepatic microsome clearance rates to predict pharmacokinetics .

What experimental designs are recommended for studying target interactions?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., COX-2).

- Molecular Docking : Use AutoDock Vina to simulate binding poses, prioritizing residues like Lys41 in EGFR .

- Pull-Down Assays : Couple the compound to biotin tags and identify bound proteins via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.